N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide
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Overview
Description
N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorobenzyl Group: This step involves the sulfonylation of the thiadiazole ring with 4-fluorobenzyl chloride in the presence of a base.
Attachment of the Propanamide Moiety: The final step involves the coupling of the intermediate with 4-fluorophenoxypropanoic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide
- N-(5-((4-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)propanamide
Uniqueness
N-(5-((4-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)propanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H15F2N3O4S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H15F2N3O4S2/c1-11(27-15-8-6-14(20)7-9-15)16(24)21-17-22-23-18(28-17)29(25,26)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,21,22,24) |
InChI Key |
GWQBUSSXIXLNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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